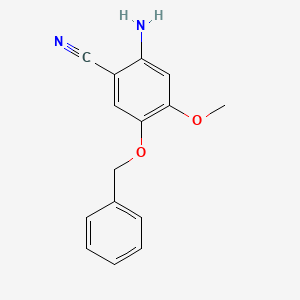

2-Amino-5-(benzyloxy)-4-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-methoxy-5-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-18-14-8-13(17)12(9-16)7-15(14)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMNPRIKROPMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C#N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454374 | |

| Record name | 2-AMINO-5-(BENZYLOXY)-4-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192869-57-1 | |

| Record name | 2-Amino-4-methoxy-5-(phenylmethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192869-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-5-(BENZYLOXY)-4-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile: An In-depth Technical Guide

This guide provides a comprehensive and technically detailed protocol for the synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, a valuable substituted benzonitrile intermediate in medicinal chemistry and drug discovery. The synthetic pathway is presented as a multi-step process commencing from the readily available starting material, vanillin. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and practical insights for successful execution.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic molecule. The presence of an amino group ortho to the nitrile, a methoxy group, and a benzyloxy protecting group makes it a versatile scaffold for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. The strategic approach to its synthesis involves a four-step sequence designed for efficiency and control over the introduction of each functional group.

The overall synthetic transformation can be visualized as follows:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde (Protection of Vanillin)

The synthesis begins with the protection of the phenolic hydroxyl group of vanillin as a benzyl ether. This is a crucial step to prevent unwanted side reactions in the subsequent transformations. The Williamson ether synthesis is a classic and reliable method for this purpose.[1]

-

Reaction Principle: The phenolic proton of vanillin is first abstracted by a base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks benzyl bromide in an SN2 reaction to form the benzyl ether.

Protocol:

-

To a solution of vanillin (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(Benzyloxy)-3-methoxybenzaldehyde as a solid.[2]

| Reagent/Parameter | Molar Ratio/Value |

| Vanillin | 1.0 eq |

| Potassium Carbonate | 1.5 eq |

| Benzyl Bromide | 1.2 eq |

| Solvent | DMF or Acetone |

| Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

Step 2: Synthesis of 4-(Benzyloxy)-3-methoxybenzonitrile (Nitrile Formation)

The conversion of the aldehyde functional group to a nitrile is a key transformation. A highly effective and mild method for this conversion is the reaction with hydroxylamine-O-sulfonic acid (HOSA) in an aqueous acidic medium.[3][4][5]

-

Reaction Principle: The aldehyde reacts with HOSA to form an oxime-O-sulfonic acid intermediate. Subsequent elimination of sulfuric acid under the reaction conditions leads to the formation of the nitrile.[6] This one-pot reaction is advantageous due to its high yields and tolerance for various functional groups.[4]

Protocol:

-

In a round-bottom flask, dissolve 4-(Benzyloxy)-3-methoxybenzaldehyde (1 equivalent) in a mixture of water and a suitable acid (e.g., formic acid or acetic acid).

-

Add hydroxylamine-O-sulfonic acid (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude 4-(Benzyloxy)-3-methoxybenzonitrile can be purified by recrystallization or column chromatography.

| Reagent/Parameter | Molar Ratio/Value |

| 4-(Benzyloxy)-3-methoxybenzaldehyde | 1.0 eq |

| Hydroxylamine-O-sulfonic acid | 1.1-1.5 eq |

| Solvent | Acidic Water |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

Step 3: Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile (Nitration)

The introduction of the nitro group is achieved through electrophilic aromatic substitution. The directing effects of the benzyloxy (ortho, para-directing) and methoxy (ortho, para-directing) groups, and the meta-directing nitrile group, favor nitration at the 2-position of the benzonitrile.

-

Reaction Principle: The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[7][8] The electron-rich aromatic ring of the benzonitrile attacks the nitronium ion, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to yield the nitro-substituted product.

Protocol:

-

In a flask cooled in an ice-salt bath (0 to -5 °C), dissolve 4-(Benzyloxy)-3-methoxybenzonitrile (1 equivalent) in concentrated sulfuric acid.

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid, while maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of the benzonitrile, ensuring the internal temperature does not rise above 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.

-

The crude product, a mixture of isomers, is then purified by column chromatography to isolate the desired 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile.[2]

| Reagent/Parameter | Molar Ratio/Value |

| 4-(Benzyloxy)-3-methoxybenzonitrile | 1.0 eq |

| Fuming Nitric Acid | 1.1 eq |

| Concentrated Sulfuric Acid | Solvent/Catalyst |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

Step 4: Synthesis of this compound (Nitro Reduction)

The final step is the selective reduction of the nitro group to an amine. Tin(II) chloride (SnCl₂) in an acidic medium is an excellent choice for this transformation as it is highly effective and chemoselective, leaving other functional groups such as the nitrile and the benzyl ether intact.[3][9][10]

-

Reaction Principle: Tin(II) chloride acts as a reducing agent, transferring electrons to the nitro group in a stepwise manner. The reaction proceeds through nitroso and hydroxylamine intermediates, which are further reduced to the corresponding amine. The acidic environment is crucial for the reaction mechanism.[3]

Protocol:

-

To a solution of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile (1.00 g, 3.52 mmol) in acetic acid (14 mL), add a solution of SnCl₂ (2.00 g, 10.55 mmol) in concentrated hydrochloric acid (4 mL).[11]

-

Stir the resulting solution at 60 °C for 1 hour.[11] Monitor the reaction by TLC.

-

After cooling to room temperature, adjust the pH to approximately 10 with a 2 M NaOH solution.[11]

-

Extract the mixture with dichloromethane.[11]

-

Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure.[11]

-

Purify the residue by column chromatography (hexane/ethyl acetate) to yield this compound.[11]

| Reagent/Parameter | Molar Ratio/Value |

| 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile | 1.0 eq |

| Tin(II) Chloride (SnCl₂) | 3.0 eq |

| Solvents | Acetic Acid, Conc. HCl |

| Temperature | 60 °C |

| Reaction Time | 1 hour |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Published spectroscopic data for this compound is available for comparison.[11][12]

-

¹H NMR (400 MHz, CDCl₃, δ): 7.42-7.28 (m, 5H), 6.81 (s, 1H), 6.23 (s, 1H), 5.01 (s, 2H), 4.19 (b, 2H), 3.85 (s, 3H).[11]

-

¹³C NMR (100.6 MHz, CDCl₃, δ): 155.5, 146.6, 140.6, 136.5, 128.6, 128.1, 127.5, 118.1, 117.0, 99.0, 86.3, 72.1, 55.9.[11]

-

IR (KBr): 3359, 2202, 1508 cm⁻¹.[11]

-

MS m/z: 254.2 (M⁺, 18.5), 163.1 (100.0), 135.1 (21.8), 91.1 (59.3), 77.1 (3.7).[11]

-

HRMS-EI (m/z): [M]⁺ calcd for C₁₅H₁₄N₂O₂, 254.1055; found, 254.1061.[11]

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Acids and Bases: Concentrated acids (sulfuric, nitric, hydrochloric) and bases (sodium hydroxide) are corrosive and should be handled with extreme care.

-

Solvents: Organic solvents such as DMF, acetone, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

-

Reagents: Benzyl bromide is a lachrymator. Hydroxylamine-O-sulfonic acid and tin(II) chloride can be irritants.

-

Intermediates and Product: While specific toxicity data for all intermediates may not be available, aromatic nitro and amino compounds, as well as nitriles, should be handled as potentially toxic.[6][13][14][15][16]

Conclusion

The synthetic protocol detailed in this guide provides a reliable and well-documented pathway for the preparation of this compound. By understanding the chemical principles behind each transformation and adhering to the experimental procedures, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and organic synthesis.

References

- Quinn, D. J., Haun, G. J., & Moura-Letts, G. (2016).

- BenchChem. (2025).

- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.

-

Organic Chemistry Portal. Nitro Reduction. [Link]

-

Common Organic Chemistry. Nitro Reduction - SnCl2. [Link]

- Echemi. (2019). 2-AMINO-4-(BENZYLOXY)

- BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.

-

Wikipedia. Reduction of nitro compounds. [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.

- Fisher Scientific. (2013). Safety Data Sheet - 2-Amino-5-methoxybenzonitrile.

- BenchChem. (2025).

- Fisher Scientific. (2013). Safety Data Sheet - 2-Amino-5-methoxybenzonitrile.

- Moura-Letts, G. et al. (n.d.).

- Biosynth. (2023).

- Thermo Fisher Scientific. (2025).

- The Royal Society of Chemistry.

- Dewan, S. K., Singh, R., & Kumar, A. (2004). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media.

-

ResearchGate. Direct Synthesis of Nitriles from Aldehydes with Hydroxylamine-O-Sulfonic Acid in Acidic Water. [Link]

- Methylamine Supplier. 2-Amino-4-[Benzyloxy]-5-Methoxybenzonitrile.

- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.

- Hanif, M., Rafiq, M., Saleem, M., Qadeer, G., & Wong, W.-Y. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, E65, o572.

-

PubChem. 2-Amino-5-methoxybenzonitrile. [Link]

- University of Minnesota.

-

ChemBK. 4-Benzyloxy-3-methoxybenzaldehyde. [Link]

- BenchChem. (2025). A Comprehensive Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile.

- ECHEMI.

-

Chemistry Steps. Nitration of Benzene. [Link]

- Taheri, S., et al. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 3(1), 37-43.

- Jackson, C. A., et al. (2017). Isolation and characterization of Rhizobium sp. strain YS-1r that degrades lignin in plant biomass. Journal of Applied Microbiology, 122(4), 940-952.

- Google Patents. EP0080700B1 - A process for producing nitrile compounds.

- ChemicalBook. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum.

-

Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

-

Royal Society of Chemistry. Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. [Link]

- Chemsrc. CAS#:3584-32-5 | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.

- Santa Cruz Biotechnology. 4-Benzyloxy-3-methoxyphenylacetonitrile.

Sources

- 1. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchwithrowan.com [researchwithrowan.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.ca [fishersci.ca]

- 15. biosynth.com [biosynth.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical properties of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile

Abstract: This technical guide provides a comprehensive physicochemical profile of this compound (CAS No. 192869-57-1), a key substituted benzonitrile intermediate in medicinal chemistry and drug discovery. This document is structured to provide not only foundational data but also the scientific rationale behind the observed properties, targeting researchers, synthetic chemists, and drug development professionals. We will delve into the compound's structural, spectroscopic, and thermal characteristics, supported by established experimental data and predictive insights. The guide includes detailed protocols and workflows to empower scientists in the practical application and analysis of this versatile molecule.

Introduction: Strategic Importance in Synthesis

Substituted benzonitriles are a cornerstone of modern pharmaceutical development, acting as versatile scaffolds and key intermediates. This compound is of particular interest due to its unique array of functional groups: a nucleophilic primary amine, a nitrile group that can participate in various cyclization reactions, and bulky ether groups that influence solubility and molecular interactions. A granular understanding of its physicochemical properties is paramount for optimizing synthetic routes, developing robust purification strategies, ensuring batch-to-batch consistency, and predicting its behavior in biological systems. This guide serves as a centralized repository of this critical information.

Molecular and Core Physical Properties

The fundamental identity of a compound is defined by its structure and basic physical constants. These properties are the primary determinants of its chemical behavior.

Chemical Structure: The molecule features a highly substituted benzene ring. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nitrile group creates a unique electronic environment that governs its reactivity.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 192869-57-1 | [1] |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Appearance | Solid powder (expected) | [2] |

| Melting Point | Data not publicly available | N/A |

| Boiling Point | Decomposes prior to boiling (expected) | N/A |

Spectroscopic Signature: The Fingerprint of Identity

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and purity. The data presented here is based on published experimental findings, offering a reliable benchmark for quality control.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃) Data: [1]

-

δ 7.42-7.28 (m, 5H): Aromatic protons of the benzyl group (C₆H₅).

-

δ 6.81 (s, 1H): Aromatic proton on the main benzonitrile ring.

-

δ 6.23 (s, 1H): Aromatic proton on the main benzonitrile ring.

-

δ 5.01 (s, 2H): Methylene protons (-O-CH₂-Ph) of the benzyloxy group.

-

δ 4.19 (br s, 2H): Protons of the primary amine (-NH₂). The broad singlet is characteristic and results from quadrupole effects and potential hydrogen exchange.

-

δ 3.85 (s, 3H): Protons of the methoxy group (-OCH₃).

¹³C NMR (100.6 MHz, CDCl₃) Data: [1]

-

δ 155.5, 146.6, 140.6, 136.5: Aromatic carbons, including those attached to oxygen and nitrogen.

-

δ 128.6, 128.1, 127.5: Aromatic carbons of the benzyl group.

-

δ 118.1, 117.0: Quaternary carbon of the nitrile group and other aromatic carbons.

-

δ 99.0, 86.3: Aromatic carbons of the main ring.

-

δ 72.1: Methylene carbon (-O-CH₂-Ph).

-

δ 55.9: Methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups via their vibrational frequencies.

Key IR Absorptions (KBr, cm⁻¹): [1]

-

3359 cm⁻¹: N-H stretching vibration, characteristic of the primary amine.

-

2202 cm⁻¹: Strong, sharp C≡N stretching of the nitrile group.

-

1508 cm⁻¹: C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

MS provides the exact molecular weight and a fragmentation pattern that serves as a secondary confirmation of the structure.

High-Resolution MS (HRMS-EI): [1]

-

Calculated [M]⁺ for C₁₅H₁₄N₂O₂: 254.1055

-

Found: 254.1061

Key Fragmentation Peaks (m/z): [1]

-

254.2 (M⁺): Molecular ion peak.

-

163.1 (100%): Base peak, likely corresponding to the loss of the benzyl group.

-

91.1: Tropylium cation (C₇H₇⁺), a classic fragment from a benzyl group.

-

135.1, 77.1: Other significant fragments.

Caption: Integrated workflow for spectroscopic characterization.

Solubility, Lipophilicity, and Ionization

These interconnected properties are critical for predicting how the molecule will behave in both reaction mixtures and biological environments.

Solubility Profile

The molecule's large, nonpolar surface area, dominated by the two aromatic rings, predicts poor aqueous solubility. However, the presence of polar functional groups allows for solubility in various organic solvents.

Table 2: Predicted Solubility in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The polar amine, nitrile, and ether groups prevent dissolution in highly nonpolar media. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Freely Soluble | These solvents effectively solvate the molecule without interfering with the amine's hydrogen-donating ability.[3] |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | The solvent can hydrogen bond with the molecule, but the large nonpolar backbone limits high solubility. |

| Chlorinated | Dichloromethane (DCM) | Soluble | DCM has an intermediate polarity that is well-suited for dissolving molecules of this type.[4] |

| Aqueous | Water, Buffers | Insoluble | The molecule's high lipophilicity and lack of significant ionization at neutral pH preclude aqueous solubility. |

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A positive logP indicates a preference for a lipidic environment over an aqueous one.

-

Predicted logP: While no experimental value is published, predictive models based on fragment contributions suggest a logP value > 3.0 .[5][6] This is driven by the large benzyloxy group and the core aromatic structure. Such a value is significant in drug design, as it suggests good membrane permeability but may also correlate with metabolic instability and low aqueous solubility.[7]

Ionization Constant (pKa)

The pKa value quantifies the acidity or basicity of a functional group. For this molecule, the primary site of ionization is the aromatic amine.

-

Predicted pKa: The pKa of the conjugate acid (R-NH₃⁺) of the aromatic amine is estimated to be in the range of 2.0 - 4.0 . Aniline itself has a pKa of 4.6, but the electron-withdrawing effect of the nitrile group on the same ring is expected to significantly reduce the basicity of the amine, lowering the pKa.[8][9][10] This low basicity means the compound will be predominantly in its neutral, un-ionized form at physiological pH (7.4).

Thermal Stability Analysis

Understanding a compound's response to heat is crucial for safe handling, storage, and for defining the operational limits of heated reactions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this assessment.[11][12]

-

Expected TGA Profile: A TGA scan would show the mass of the sample as a function of temperature. It is expected that this compound would be stable up to a high temperature, likely >200 °C, after which a sharp loss of mass would indicate thermal decomposition.[13]

-

Expected DSC Profile: A DSC scan measures the heat flow into or out of a sample during a temperature ramp. This would reveal the compound's melting point as a sharp endothermic peak. The absence of other thermal events before the melting peak would indicate a lack of polymorphism or solvent loss under the tested conditions.

Caption: Relationship between TGA/DSC and measured properties.

Experimental Protocol: Determination of Equilibrium Solubility

This protocol provides a robust method for quantifying the solubility of the title compound in an organic solvent like ethyl acetate, a common solvent in synthesis and chromatography.

Objective: To determine the equilibrium solubility of this compound in ethyl acetate at 25 °C using the shake-flask method followed by HPLC quantification.

Materials:

-

This compound (high purity)

-

Ethyl Acetate (HPLC grade)

-

20 mL glass vials with PTFE-lined caps

-

Temperature-controlled orbital shaker

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

HPLC system with a UV detector (e.g., monitoring at 254 nm)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess of the solid compound (approx. 100 mg) to a 20 mL glass vial. The presence of undissolved solid at the end of the experiment is essential for ensuring saturation. b. Accurately add 10.0 mL of ethyl acetate to the vial. c. Securely cap the vial and place it in an orbital shaker set to 25 °C and 200 rpm. d. Equilibrate for at least 24 hours to ensure the solution has reached equilibrium.[14]

-

Sample Collection and Preparation: a. Stop the shaker and allow the vial to sit undisturbed for 2 hours to allow excess solid to settle. b. Carefully withdraw 1.0 mL of the clear supernatant using a syringe. c. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean, labeled vial. This step is critical to remove any microscopic solid particles.

-

Quantification by HPLC: a. Prepare a series of calibration standards of the compound in ethyl acetate with known concentrations. b. Perform a validated dilution of the filtered sample to ensure its concentration falls within the linear range of the calibration curve. c. Inject the standards and the diluted sample onto the HPLC system. d. Construct a calibration curve by plotting the peak area against the concentration of the standards. e. Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

Conclusion

This guide has synthesized experimental and predictive data to create a detailed physicochemical portrait of this compound. The provided spectroscopic data serves as a definitive reference for identity and quality control. The analysis of its solubility, lipophilicity, and ionization provides a strong foundation for its rational use in synthetic chemistry and for predicting its behavior in downstream drug development processes. By understanding these core properties, researchers can more effectively and efficiently utilize this valuable chemical intermediate.

References

-

Molecules. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available at: [Link]

-

Scribd. pKa Prediction for Anilines. Available at: [Link]

- Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. (n.d.).

- BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.

-

ChemAxon. LogP and logD calculations. Available at: [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. Available at: [Link]

- EXPERIMENT 1 DETERMIN

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

Fiveable. Principles of thermal analysis. Available at: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

-

Chemistry LibreTexts. (2022). Thermal Analysis. Available at: [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. Available at: [Link]

-

ChemAxon. LogP and logD calculations. Available at: [Link]

- BenchChem. (2025). 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions.

-

ResearchGate. (2025). Substructure and whole molecule approaches for calculating log P. Available at: [Link]

- Solubility of Organic Compounds. (2023).

- BenchChem. (2025). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.

-

Instrument Specialists Inc. Thermal Analysis Applications. Available at: [Link]

-

ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... Available at: [Link]

- BenchChem. (2025). A Comprehensive Technical Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-4-Benzyloxy-5-Methoxybenzonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data [nj-finechem.com]

- 5. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 6. dl.chemaxon.com [dl.chemaxon.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. mt.com [mt.com]

- 12. fiveable.me [fiveable.me]

- 13. researchgate.net [researchgate.net]

- 14. chem.ws [chem.ws]

2-Amino-5-(benzyloxy)-4-methoxybenzonitrile CAS number lookup

An In-depth Technical Guide to 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, properties, and applications of this compound. This highly functionalized benzonitrile derivative is a valuable intermediate in the synthesis of complex heterocyclic molecules and serves as a key building block for various bioactive compounds.

Core Identification and Properties

This compound is a polysubstituted aromatic compound. The strategic placement of its amino, benzyloxy, methoxy, and nitrile functional groups provides multiple reactive sites, making it a versatile precursor in multi-step organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 192869-57-1 | [1] |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][3] |

| Appearance | Solid (expected) | [3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane and chloroform. Low solubility is expected in water.[3] |

Table 2: Predicted Spectroscopic Data Note: Experimental data for this specific compound is not widely published. The following data is based on the characterization of closely related structures and serves as a predictive template.[4]

| Spectroscopic Method | Expected Signatures |

| ¹H NMR | Signals corresponding to aromatic protons, benzylic protons (CH₂), methoxy protons (OCH₃), and amino protons (NH₂). |

| ¹³C NMR | Resonances for aromatic carbons, the nitrile carbon (C≡N), benzylic carbon, and methoxy carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), C-O stretching (ether linkages), and aromatic C-H stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step pathway starting from a more readily available precursor. A plausible and efficient route involves the selective reduction of a nitro group precursor, which is a common and reliable transformation in organic synthesis.

The causality behind this choice of strategy lies in the directing effects of the substituents on the aromatic ring during electrophilic substitution (i.e., nitration) and the reliability of nitro group reduction.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol is adapted from established methods for the reduction of aromatic nitro groups on analogous substrates.[5] The use of tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method for this transformation, often favored for its high yield and tolerance of other functional groups like nitriles and ethers.

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting material, 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (1 equivalent), in a mixture of acetic acid and concentrated hydrochloric acid.

-

Reagent Addition: Add tin(II) chloride (SnCl₂, 3-4 equivalents) to the suspension in portions. The reaction is exothermic and may require external cooling to maintain control.

-

Reaction: Heat the reaction mixture to 60°C and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the tin salts.

-

Extraction: Extract the product from the aqueous mixture with an organic solvent, such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecular architectures, particularly in the field of medicinal chemistry. The amino and nitrile groups can participate in cyclization reactions to form heterocyclic systems, which are foundational scaffolds in many approved drugs.

The workflow below illustrates how a building block like this is utilized in a typical drug discovery pipeline. The presence of multiple functional groups allows for the creation of a diverse library of novel derivatives for biological screening.

Caption: Role of the title compound in a drug discovery workflow.

Key Chemical Transformations:

-

Hydrogenolysis: The benzyloxy group serves as a protecting group for a phenol. It can be selectively removed via catalytic hydrogenation (e.g., using Palladium on carbon under a hydrogen atmosphere) to yield 2-amino-5-hydroxy-4-methoxybenzonitrile.[6] This unmasks a reactive hydroxyl group for further derivatization.

-

Reactions of the Amino Group: The nucleophilic amino group can undergo a wide range of reactions, including acylation, alkylation, and participation in cyclization reactions to form quinazolines, a privileged scaffold in kinase inhibitor design.

-

Transformations of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the synthetic possibilities.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Engineering Controls: All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure offers multiple avenues for chemical modification, making it a valuable building block for the synthesis of compound libraries aimed at discovering new therapeutic agents. Understanding its synthesis, reactivity, and proper handling is crucial for leveraging its full potential in research and development settings.

References

- Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.

- 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE [385785-02-4]. Chemsigma.

- This compound synthesis. ChemicalBook.

- 2-Amino-4-[Benzyloxy]-5-Methoxybenzonitrile. Methylamine Supplier.

- An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.

- Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Compar

- 2-Amino-5-methoxybenzonitrile Safety and Hazards. PubChem.

- SAFETY D

- SAFETY D

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE [385785-02-4] | Chemsigma [chemsigma.com]

- 3. 2-Amino-4-Benzyloxy-5-Methoxybenzonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data [nj-finechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.ca [fishersci.ca]

Spectroscopic Data for 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile. As a Senior Application Scientist, the following sections will not only present the core data but also delve into the underlying principles, experimental design, and data interpretation, offering a holistic understanding for its application in research and drug development.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted aromatic compound with the molecular formula C₁₅H₁₄N₂O₂ and a molecular weight of 254.28 g/mol .[1] Its structure, characterized by an aminobenzonitrile core with methoxy and benzyloxy substituents, makes it a valuable intermediate in medicinal chemistry. The strategic placement of these functional groups offers multiple avenues for further chemical modification.

| Property | Value | Source |

| CAS Number | 192869-57-1 | [1] |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

Synthesis and Structural Context

A clear understanding of the synthetic route to this compound is crucial for interpreting its spectroscopic data, as residual starting materials, intermediates, or byproducts may be present. A common synthesis involves a multi-step process, which provides context for potential impurities.

A plausible synthetic pathway begins with the protection of a hydroxyl group, followed by nitration and subsequent reduction of the nitro group to an amine. The benzyloxy group is typically introduced via Williamson ether synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field, creating two energy states. The absorption of radiofrequency (RF) radiation can induce a transition from the lower to the higher energy state, a phenomenon known as resonance. The precise RF frequency required for resonance is influenced by the local electronic environment of the nucleus, an effect known as chemical shift. This allows for the differentiation of non-equivalent nuclei within a molecule.[2]

Experimental Protocol for ¹H and ¹³C NMR

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved to achieve a homogeneous solution, which is critical for obtaining high-resolution spectra.

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. A standard pulse program with a relaxation delay of 1-2 seconds is generally adequate.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A longer relaxation delay may be necessary for quaternary carbons.

Caption: Workflow for NMR data acquisition and processing.

Spectroscopic Data and Interpretation

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.42-7.28 | m | 5H | Ar-H (benzyl) |

| 6.81 | s | 1H | Ar-H |

| 6.23 | s | 1H | Ar-H |

| 5.01 | s | 2H | -O-CH₂ -Ph |

| 4.19 | br s | 2H | -NH₂ |

| 3.85 | s | 3H | -OCH₃ |

-

Interpretation: The multiplet between 7.42 and 7.28 ppm is characteristic of the five protons on the benzyl ring. The two singlets at 6.81 and 6.23 ppm correspond to the two aromatic protons on the benzonitrile ring. The singlet at 5.01 ppm integrates to two protons and is assigned to the benzylic methylene group. The broad singlet at 4.19 ppm is indicative of the two amine protons. The sharp singlet at 3.85 ppm, integrating to three protons, is assigned to the methoxy group.

¹³C NMR (100.6 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 151.1 | C -O (methoxy) |

| 141.2 | C -NH₂ |

| 137.4 | Quaternary C (benzyl) |

| 136.9 | C -O (benzyloxy) |

| 128.6 | Ar-C H (benzyl) |

| 128.0 | Ar-C H (benzyl) |

| 127.3 | Ar-C H (benzyl) |

| 118.9 | C ≡N |

| 113.8 | Ar-C H |

| 98.7 | Ar-C H |

| 95.8 | Quaternary C |

| 71.1 | -O-C H₂-Ph |

| 56.1 | -OC H₃ |

-

Interpretation: The ¹³C NMR spectrum shows the expected number of signals for the unique carbon atoms in the molecule. The downfield signals correspond to the aromatic carbons, with the carbon attached to the electron-donating oxygen and nitrogen atoms appearing at lower field. The nitrile carbon appears around 118.9 ppm. The benzylic and methoxy carbons are observed at 71.1 and 56.1 ppm, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles of FT-IR Spectroscopy

Molecular bonds can vibrate in various modes (stretching, bending, etc.) at specific frequencies. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, leading to a peak in the IR spectrum. The position of the absorption peak is characteristic of the bond type and its chemical environment.

Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid, dry this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

Caption: Workflow for ATR-FTIR analysis.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~2225 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1280 - 1200 | Strong | Aryl C-O stretch (asymmetric) |

| 1150 - 1050 | Medium | C-N stretch (amine) |

| 1050 - 1000 | Strong | Aryl C-O stretch (symmetric) |

-

Interpretation: The presence of a primary amine will be indicated by a characteristic doublet in the 3450-3300 cm⁻¹ region. A strong, sharp peak around 2225 cm⁻¹ is a definitive indicator of the nitrile group. The aromatic and aliphatic C-H stretches will appear in their respective regions. The strong absorptions in the fingerprint region (below 1500 cm⁻¹) will be due to C-O and C-N stretching vibrations, as well as various bending modes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). The resulting molecular ion and any fragment ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated from other components on a capillary column. The oven temperature is programmed to ramp up to ensure efficient separation.

-

MS Analysis: The separated components elute from the GC column and enter the mass spectrometer, where they are ionized and their mass spectra are recorded.

Caption: Workflow for GC-MS analysis.

Predicted Mass Spectrometry Data and Interpretation

The mass spectrum of this compound (MW = 254.28) would be expected to show a molecular ion peak ([M]⁺) at m/z 254.

Predicted Fragmentation Pattern (EI):

-

[M]⁺ at m/z 254: The molecular ion.

-

[M - 91]⁺ at m/z 163: Loss of a benzyl radical (C₇H₇•), a common fragmentation for benzylic ethers.

-

[M - 107]⁺ at m/z 147: Loss of a benzyloxy radical (C₇H₇O•).

-

[M - 28]⁺ at m/z 226: Potential loss of CO from the aromatic ring.

-

[M - 27]⁺ at m/z 227: Loss of HCN from the nitrile group.

-

m/z 91: The tropylium ion (C₇H₇⁺), a very stable and common fragment from benzyl groups.

The exact fragmentation pattern will depend on the ionization energy and the specific instrumentation used.

Safety Information

This compound should be handled with appropriate safety precautions. Aromatic amines and nitriles can be toxic and may be absorbed through the skin.[3] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environment of the atoms within the molecule. FT-IR spectroscopy can be used to verify the presence of key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the structural fragments. This collection of data and methodologies serves as a valuable resource for researchers in the synthesis, purification, and application of this compound in drug discovery and development.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemical Safety Guide, 5th Ed. (n.d.). ORS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2025, December 30). NMR Spectroscopy: ¹H & ¹³C NMR | Chapter 3 – Organic Chemistry (5th). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(benzyloxy)-4-methoxybenzonitrile is a highly functionalized aromatic molecule that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its strategic substitution pattern, featuring an amino, a benzyloxy, a methoxy, and a nitrile group, makes it a versatile intermediate for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization, with a focus on the scientific rationale behind the experimental methodologies and its application in the development of targeted therapeutics.

This compound is a key building block in the synthesis of various biologically active molecules, most notably as a precursor to potent kinase inhibitors.[1][2] Understanding its molecular architecture and reactivity is paramount for its effective utilization in multi-step synthetic campaigns.

There appears to be a discrepancy in the CAS registry numbers for this compound, with both 192869-57-1 [3][4][5][6] and 385785-02-4 [7][8][9][10][11] being cited in various chemical databases. Researchers should exercise caution and verify the specific isomer required for their application.

Physicochemical and Spectroscopic Properties

The intrinsic properties of this compound are dictated by the interplay of its constituent functional groups. The electron-donating nature of the amino and methoxy groups, coupled with the electron-withdrawing character of the nitrile and the bulky benzyloxy group, creates a unique electronic and steric environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [4][7][9] |

| Molecular Weight | 254.28 g/mol | [3][8] |

| Appearance | Likely a solid | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane and chloroform. | [12] |

The structural elucidation of this molecule relies on a combination of spectroscopic techniques that provide a detailed fingerprint of its atomic arrangement and electronic environment.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.42-7.28 (m, 5H), 6.81 (s, 1H), 6.23 (s, 1H), 5.01 (s, 2H), 4.19 (b, 2H), 3.85 (s, 3H) | [5] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ (ppm): 155.5, 146.6, 140.6, 136.5, 128.6, 128.1, 127.5, 118.1, 117.0, 99.0, 86.3, 72.1, 55.9 | [5] |

| Infrared (IR) (KBr) | ν (cm⁻¹): 3359, 2202, 1508 | [5] |

| Mass Spectrometry (MS) (EI) | m/z: 254.2 (M⁺, 18.5%), 163.1 (100.0%), 135.1 (21.8%), 91.1 (59.3%), 77.1 (3.7%) | [5] |

| High-Resolution Mass Spectrometry (HRMS-EI) | [M]⁺ calcd for C₁₅H₁₄N₂O₂: 254.1055; found: 254.1061 | [5] |

Molecular Structure and Crystallography

The definitive three-dimensional arrangement of atoms in a molecule is best determined by single-crystal X-ray diffraction. As of the date of this guide, a publicly available crystal structure for this compound has not been reported. However, based on the known structures of analogous benzonitrile derivatives, we can infer key structural features.

The core of the molecule is a planar benzene ring. The nitrile group is linear, and the amino and methoxy groups will lie in or close to the plane of the ring. The benzyloxy group, with its rotatable bonds, will adopt a conformation that minimizes steric hindrance.

// Nodes for the benzonitrile core C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; N2 [label="N"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

// Nodes for the substituents O1 [label="O"]; C8 [label="C"]; O2 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"];

// Edges for the benzonitrile core C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- N1 [label=""]; C2 -- N2; N2 -- H1; N2 -- H2; C3 -- H3; C4 -- O1; O1 -- C8; C8 -- H4; C8 -- H5; C8 -- H6; C5 -- O2; O2 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C10 -- H7; C11 -- H8; C12 -- H9; C13 -- H10; C14 -- H11; C6 -- H12; } Caption: 2D representation of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is adapted from a procedure reported in the scientific literature.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of tin(II) chloride (SnCl₂) (3.0 equivalents) in a mixture of concentrated hydrochloric acid and acetic acid, add 4-Methoxy-2-nitro-5-(phenylmethoxy)benzonitrile (1.0 equivalent).

-

Reaction Execution: Stir the resulting solution at 60°C for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Workup: After cooling the reaction mixture to room temperature, the pH is adjusted to approximately 10 by the addition of a 2M sodium hydroxide solution. The aqueous solution is then extracted with dichloromethane.

-

Purification: The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Tin(II) chloride in acidic media is a classic and effective method for the reduction of aromatic nitro groups to amines.[13] It is a relatively mild and selective reagent, which is important given the presence of other functional groups in the molecule.

-

Acidic Conditions: The acidic environment is crucial for the mechanism of the tin(II) chloride reduction.

-

Aqueous Workup: The basic workup is necessary to neutralize the acidic reaction mixture and to deprotonate the newly formed amine, facilitating its extraction into an organic solvent.

-

Chromatographic Purification: Column chromatography is a standard and effective technique for purifying organic compounds, allowing for the separation of the desired product from any unreacted starting material or byproducts.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is governed by its array of functional groups. The amino group is a nucleophile and can participate in a variety of coupling and condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring itself can undergo electrophilic substitution, although the positions of substitution will be directed by the existing substituents.

A primary application of this molecule is as a key intermediate in the synthesis of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The specific substitution pattern of this compound is crucial for its utility in this context. The amino and nitrile groups are often utilized to construct a quinazoline or a similar heterocyclic core, which is a common scaffold in many kinase inhibitors. The methoxy and benzyloxy groups can provide important interactions with the target kinase's binding site, contributing to the potency and selectivity of the final drug candidate. The benzyloxy group, in particular, can be deprotected to reveal a hydroxyl group, providing a handle for further derivatization or a key hydrogen bonding interaction.

Conclusion

This compound is a molecule of significant synthetic utility, particularly in the field of medicinal chemistry. Its well-defined molecular structure, characterized by a unique arrangement of functional groups, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is essential for researchers and drug development professionals seeking to leverage this versatile building block in the creation of novel therapeutic agents. Further studies, including the determination of its single-crystal X-ray structure, would provide even greater insight into its conformational preferences and intermolecular interactions, further aiding in the rational design of next-generation pharmaceuticals.

References

-

EON Biotech. (n.d.). Benzonitrile, 2-amino-4-methoxy-5-(phenylmethoxy)- – (192869-57-1). Retrieved from [Link]

-

Good Scents Company. (n.d.). 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile. Retrieved from [Link]

-

AccelaChem. (n.d.). 385785-02-4,2-Amino-4-(benzyloxy)-5-methoxybenzonitrile. Retrieved from [Link]

-

Chemsigma. (n.d.). 2-amino-4-(benzyloxy)-5-methoxybenzonitrile [ 385785-02-4 ]. Retrieved from [Link]

-

Chemsigma. (n.d.). 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE [385785-02-4]. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). CAS NO. 385785-02-4 | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE. Retrieved from [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). 2-Amino-4-[Benzyloxy]-5-Methoxybenzonitrile. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eontrading.uk [eontrading.uk]

- 4. labfind.co.kr [labfind.co.kr]

- 5. 192869-57-1 this compound AKSci 4055CS [aksci.com]

- 6. 192869-57-1(this compound) | Kuujia.com [pt.kuujia.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 385785-02-4,2-Amino-4-(benzyloxy)-5-methoxybenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 385785-02-4 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE [chemsigma.com]

- 10. 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE [385785-02-4] | Chemsigma [chemsigma.com]

- 11. CAS NO. 385785-02-4 | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | C15H14N2O2 [localpharmaguide.com]

- 12. 2-Amino-4-Benzyloxy-5-Methoxybenzonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data [nj-finechem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Starting materials for 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile synthesis

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile: Starting Materials and Strategic Execution

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic route to this compound, a key intermediate in the development of various pharmacologically active molecules. This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of starting materials, step-by-step experimental protocols, and the underlying chemical principles. The guide emphasizes safety, efficiency, and reproducibility, providing a self-validating framework for the synthesis of this highly functionalized benzonitrile derivative.

Introduction

Substituted benzonitriles are a critical class of intermediates in medicinal chemistry, prized for their versatile reactivity and their presence in a wide array of therapeutic agents. The target molecule, this compound, incorporates a unique substitution pattern of electron-donating and -withdrawing groups, making it a valuable scaffold for further chemical elaboration. This guide details a reliable and well-documented synthetic pathway, commencing from the readily available starting material, isovanillin. Each synthetic step is meticulously detailed, with a focus on the rationale behind the choice of reagents and reaction conditions, ensuring both clarity and scientific rigor.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy that leads to commercially available starting materials. The primary disconnections involve the amino and benzyloxy groups, as well as the nitrile functionality.

Figure 1: Retrosynthetic analysis of this compound.

This analysis leads to a four-step synthetic sequence starting from isovanillin, a cost-effective and readily available phenolic aldehyde. The forward synthesis is outlined as follows:

-

Benzylation: Protection of the phenolic hydroxyl group of isovanillin as a benzyl ether.

-

Nitrile Formation: Conversion of the benzaldehyde functionality to a benzonitrile via an aldoxime intermediate.

-

Nitration: Regioselective introduction of a nitro group at the C2 position of the benzene ring.

-

Reduction: Reduction of the nitro group to the corresponding primary amine to yield the final product.

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound from isovanillin.

Starting Materials and Reagents

The following table summarizes the key starting materials and reagents required for the synthesis. It is imperative to consult the Safety Data Sheet (SDS) for each chemical prior to use and to handle all reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Chemical Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| Isovanillin | C₈H₈O₃ | 152.15 | Skin and eye irritant[1][2] | |

| Benzyl Bromide | C₇H₇Br | 171.03 | Lachrymator, corrosive, toxic[3][4][5][6] | |

| Potassium Carbonate | K₂CO₃ | 138.21 | Irritant | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Reproductive toxin, irritant | |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | Corrosive, skin sensitizer, toxic[7][8][9][10][11] | |

| Sodium Hydroxide | NaOH | 40.00 | Corrosive | |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Corrosive, flammable | |

| Fuming Nitric Acid | HNO₃ | 63.01 | Oxidizer, corrosive, toxic | |

| Sulfuric Acid | H₂SO₄ | 98.08 | Corrosive | |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | Corrosive, harmful if swallowed[12][13][14][15][16] | |

| Hydrochloric Acid | HCl | 36.46 | Corrosive | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Flammable, irritant | |

| Ethanol | C₂H₆O | 46.07 | Flammable |

Step 1: Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde

This step involves the protection of the phenolic hydroxyl group of isovanillin via a Williamson ether synthesis.

Figure 2: Step 1 - Benzylation of Isovanillin.

Protocol:

-

To a stirred solution of isovanillin (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(benzyloxy)-4-methoxybenzaldehyde as a white solid.

Causality and Insights: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion which is the active nucleophile. The reaction is heated to ensure a reasonable reaction rate.

Step 2: Synthesis of 3-(Benzyloxy)-4-methoxybenzonitrile

This transformation converts the aldehyde to a nitrile, a key functional group for many subsequent reactions. The most common method proceeds through an oxime intermediate.

Figure 3: Step 2 - Nitrile formation from benzaldehyde.

Protocol:

Part A: Formation of the Aldoxime

-

Dissolve 3-(benzyloxy)-4-methoxybenzaldehyde (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.2 eq) in water.

-

Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

-

Add water to the concentrated mixture to precipitate the 3-(benzyloxy)-4-methoxybenzaldehyde oxime.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude oxime is typically used in the next step without further purification.

Part B: Dehydration of the Aldoxime

-

Suspend the crude 3-(benzyloxy)-4-methoxybenzaldehyde oxime in acetic anhydride.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-(benzyloxy)-4-methoxybenzonitrile.

Causality and Insights: The formation of the oxime is a straightforward condensation reaction. The subsequent dehydration with acetic anhydride is a classic method for converting aldoximes to nitriles. Acetic anhydride acts as both the solvent and the dehydrating agent.

Step 3: Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile

This step introduces the nitro group, which will be the precursor to the final amino group.

Figure 4: Step 3 - Nitration of the benzonitrile intermediate.

Protocol:

-

Dissolve 3-(benzyloxy)-4-methoxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted completely.

-

Filter the precipitated solid, wash with cold water until neutral, and dry.

-

The crude product will likely be a mixture of nitro isomers. Separate the desired 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile from its isomers by column chromatography on silica gel.

Causality and Insights: The benzyloxy and methoxy groups are ortho-, para-directing. The nitration is expected to occur at the positions ortho and para to these activating groups. The desired 2-position is ortho to the benzyloxy group and meta to the methoxy group. Careful control of the reaction temperature is crucial to minimize side reactions and improve selectivity.

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine.

Figure 5: Step 4 - Reduction of the nitro group.

Protocol:

-

Suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality and Insights: Tin(II) chloride in acidic media is a classic and effective reagent for the reduction of aromatic nitro groups.[17] It is generally selective for the nitro group in the presence of other reducible functionalities like nitriles.

Alternative Synthetic Strategies

While the route from isovanillin is robust, other starting materials and synthetic methodologies can be considered.

-

Starting from Vanillin: A similar synthetic sequence could be envisioned starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). However, the regioselectivity of the nitration step might be more challenging to control.

-

Late-stage Cyanation: An alternative approach could involve the introduction of the nitrile group at a later stage, for example, via a Sandmeyer reaction on a corresponding aniline precursor.

The choice of the synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound. By starting from the readily available and cost-effective isovanillin, a reliable four-step synthesis has been outlined with comprehensive protocols and explanations of the underlying chemical principles. The provided information on starting materials, reaction conditions, and safety precautions is intended to enable researchers to successfully and safely synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

-

Benzyl-Bromide - Safety Data Sheet. (2013, March 19). Link

-

What You Need to Know About Tin (II) Chloride. (2018, December 3). Noah Chemicals. Link

-

Benzyl bromide - SAFETY DATA SHEET. Link

-

SAFETY DATA SHEET - Isovanillin. TCI Chemicals. Link

-

Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010, November 16). Link

-

Isovanillin - Safety Data Sheet. (2025, September 13). ChemicalBook. Link

-

Tin(II) chloride dihydrate - SAFETY DATA SHEET. (2009, December 8). Link

-

SAFETY DATA SHEET - 3-Hydroxy-4-methoxybenzaldehyde. Fisher Scientific. Link

-

Material Safety Data Sheet (MSDS) - Isovanillin. (2025, November 28). Chemical Bull. Link

-

Tin(II) Chloride SDS (Safety Data Sheet). (2014, March 21). Flinn Scientific. Link

-

ICSC 1225 - BENZYL BROMIDE. Inchem.org. Link

-

Tin(II) chloride dihydrate. (2023, April 24). Penta chemicals. Link

-

TIN(II) CHLORIDE, dihydrate. (2015, October 26). Gelest, Inc. Link

-

Hydroxylamine hydrochloride MSDS. (2010, June 10). Actylis Lab Solutions. Link

-

Benzyl bromide - SAFETY DATA SHEET. (2010, September 3). Link

-

Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Link

-

BENZYL BROMIDE FOR SYNTHESIS MSDS CAS No. (2013, August 6). Loba Chemie. Link

-

Isovanillin|621-59-0|MSDS. DC Chemicals. Link

-

Hydroxylamine hydrochloride. Szabo-Scandic. Link

-

Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem. Link

-

Hydroxylamine hydrochloride. (2025, March 17). Penta chemicals. Link

-

Isovanillin. Camlinfs. Link

-

Buy Isovanillin Food Grade from Wolfa. (2024, February 2). ECHEMI. Link

-

Isovanillin, 250 g, CAS No. 621-59-0. Carl ROTH. Link

-

Isovanillin = 95.0 621-59-0. Sigma-Aldrich. Link

-

Isovanillin Supplier | CAS 621-59-0. ChemFarm. Link

-

An efficient, rapid and facile procedure for conversion of aldoximes to nitriles using triphenylphosphine and N-halo sulfonamides. Link

-

3-Benzyloxy-4-methoxybenzaldehyde 98 6346-05-0. Sigma-Aldrich. Link

-

Synthesis of 3-methoxy-4-benzyloxybenzaldehyde. PrepChem.com. Link

-

Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs. Benchchem. Link

-

Benzylation of hydroxyl groups by Williamson reaction. (2021, October 6). Glycoscience Protocols (GlycoPODv2). Link

-

Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide. Benchchem. Link

-

Optimizing Isovanillin Synthesis: Application Notes and Protocols for Researchers. Benchchem. Link

-

A Simple Synthesis of Nitriles from Aldoximes. PMC - NIH. Link

-

Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. PrepChem.com. Link

-

CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents. Link

-

Technical Support Center: Isovanillin Synthesis. Benchchem. Link

-

Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research. Link

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Link

-

(PDF) Dehydration of oxime to nitriles. ResearchGate. Link

-

Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem. Link

-

EP0080700B1 - A process for producing nitrile compounds. Google Patents. Link

-

Process for preparing isovanillin. Patent 0758639. Link

-

4-(Benzyloxy)-5-Methoxy-2-Nitrobenzonitrile. Methylamine Supplier. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemicalbull.com [chemicalbull.com]